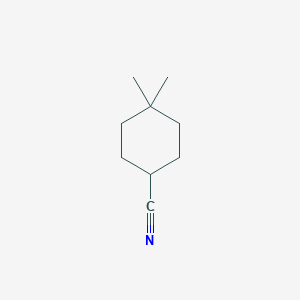

4,4-Dimethylcyclohexane-1-carbonitrile

Description

Contextualizing 4,4-Dimethylcyclohexane-1-carbonitrile within Cyclohexane (B81311) Chemistry and Nitrile Functionalization

This compound, with the chemical formula C9H15N, belongs to the family of cycloalkanes, specifically a disubstituted cyclohexane. The cyclohexane ring is a fundamental motif in organic chemistry, known for its conformational flexibility, primarily adopting a stable chair conformation to minimize steric and torsional strain. The presence of gem-dimethyl groups at the C4 position introduces significant steric bulk, influencing the reactivity and stereochemistry of reactions at the C1 position.

A common synthetic route to this compound involves the reaction of 4,4-dimethylcyclohexanone (B1295358). This highlights the close relationship between cyclohexane ketones and their corresponding carbonitrile derivatives in synthetic planning.

Historical Trajectories and Evolution of Research on Related Cycloalkane Carbonitriles

The synthesis of nitriles has a rich history dating back to the 19th century. Early methods, such as the Kolbe nitrile synthesis, involved the reaction of alkyl halides with alkali metal cyanides. algoreducation.com This foundational work laid the groundwork for the development of more sophisticated and versatile methods for introducing the nitrile functionality.

Another historical milestone is the Letts nitrile synthesis, which, although primarily focused on aromatic systems, contributed to the broader understanding of nitrile formation. Research into the synthesis of cycloalkane carbonitriles has evolved from these early discoveries. The development of methods for the functionalization of cycloalkanes has been a continuous area of research, with a focus on achieving high selectivity and efficiency.

In recent decades, the focus has shifted towards the development of catalytic and more environmentally benign methods for nitrile synthesis. The use of transition metal catalysts and the exploration of novel reagents have expanded the toolkit available to chemists for the preparation of a wide range of cycloalkane carbonitriles with diverse substitution patterns.

Current Academic Significance of this compound as a Synthetic Intermediate and Molecular Building Block

The academic significance of this compound lies in its utility as a versatile building block for the synthesis of more complex and functionally rich molecules. The combination of the sterically demanding 4,4-dimethylcyclohexyl scaffold and the reactive nitrile group allows for the construction of unique molecular architectures with potential applications in various fields of chemical research.

As a Synthetic Intermediate:

The nitrile group of this compound can undergo a variety of chemical transformations, making it a valuable synthetic intermediate. Key reactions include:

Reduction: The nitrile can be reduced to a primary amine, (4,4-dimethylcyclohexyl)methanamine (B1454676). This transformation is crucial for introducing a basic nitrogen atom and for the synthesis of various biologically active compounds.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 4,4-dimethylcyclohexanecarboxylic acid, providing access to another important class of compounds and their derivatives.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.

These transformations allow chemists to use this compound as a precursor to a range of other functionalized cyclohexane derivatives.

As a Molecular Building Block:

The rigid and sterically defined 4,4-dimethylcyclohexyl moiety makes this compound an attractive building block in medicinal chemistry and materials science. The incorporation of this group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by affecting its lipophilicity, metabolic stability, and binding affinity to biological targets.

A notable application of related cycloalkane carbonitriles is in the synthesis of spirocyclic compounds. For instance, the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles in the presence of concentrated sulfuric acid leads to the formation of 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines]. researchgate.net This reaction, involving a Wagner-Meerwein rearrangement followed by a Ritter reaction, showcases how the nitrile group can participate in complex cyclization cascades to generate intricate molecular frameworks. researchgate.net While this example uses a related structure, it highlights the potential of this compound to serve as a key component in the construction of spirocyclic systems, which are prevalent in many natural products and pharmaceuticals.

The unique conformational properties imparted by the gem-dimethyl group can be exploited to control the three-dimensional shape of a molecule, which is critical for its biological activity or material properties.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| CAS Number | 25186-25-8 |

| Synonyms | 4,4-dimethylcyclohexanecarbonitrile |

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFPZDQIUHSLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4,4 Dimethylcyclohexane 1 Carbonitrile and Its Functionalized Derivatives

Reactivity Profiles of the Nitrile Group within the 4,4-Dimethylcyclohexane Framework

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. openstax.org This inherent electrophilicity is the basis for its reactivity towards nucleophiles. openstax.orglibretexts.org

The primary reaction pathway for the nitrile group is nucleophilic addition. A wide variety of nucleophiles can attack the electrophilic carbon atom, breaking the pi bond and forming a new single bond. wikipedia.orgchemistrysteps.com The initial product of this addition is a resonance-stabilized imine anion, which is then typically protonated or undergoes further reaction. openstax.org

Key transformations include:

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard (R-MgX) reagents, add to the nitrile to form an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org This provides a robust method for forming a new carbon-carbon bond and introducing a carbonyl group.

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the nitrile group, ultimately forming ketones after a hydrolysis workup. chemistrysteps.com

Blaise Reaction: In the presence of zinc, an α-haloester can react with the nitrile to form a β-enamino ester, which can be hydrolyzed to a β-keto ester. wikipedia.org

The steric bulk of the 4,4-dimethylcyclohexane ring can influence the rate of nucleophilic attack. The approach of the nucleophile to the electrophilic carbon is governed by specific geometric constraints, often described by the Bürgi-Dunitz angle. wikipedia.org The rigid cyclohexane (B81311) framework may favor or hinder certain trajectories of attack depending on whether the nitrile group occupies an axial or equatorial position in the dominant chair conformation.

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after Hydrolysis) |

| Carbon Nucleophile | Ethylmagnesium bromide (Grignard) | Imine salt | 1-(4,4-dimethylcyclohexyl)propan-1-one |

| Carbon Nucleophile | Methyllithium (Organolithium) | Iminium salt | 1-(4,4-dimethylcyclohexyl)ethan-1-one |

| Hydride Nucleophile | Lithium aluminum hydride (LiAlH₄) | Dianion | (4,4-dimethylcyclohexyl)methanamine (B1454676) |

This table presents generalized outcomes of nucleophilic additions to nitriles, applied to the specific framework of 4,4-Dimethylcyclohexane-1-carbonitrile.

Beyond additions that form new C-C bonds, the nitrile group is a versatile precursor to other important functional groups, primarily carboxylic acids and primary amines.

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic aqueous conditions to yield carboxylic acids. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate (4,4-dimethylcyclohexanecarboxamide). openstax.orglibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, while in acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated to increase the carbon's electrophilicity towards attack by water. openstax.orgchemistrysteps.com

Reduction: The nitrile group can be completely reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.orglibretexts.org The mechanism involves the successive nucleophilic addition of two hydride ions to the nitrile carbon. openstax.org The resulting (4,4-dimethylcyclohexyl)methanamine is a valuable synthetic intermediate. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an imine, which is then hydrolyzed to an aldehyde (4,4-dimethylcyclohexanecarbaldehyde). chemistrysteps.com

| Reaction Type | Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4,4-Dimethylcyclohexanecarboxamide | 4,4-Dimethylcyclohexanecarboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | 4,4-Dimethylcyclohexanecarboxamide | Sodium 4,4-dimethylcyclohexanecarboxylate |

| Reduction | 1. LiAlH₄, 2. H₂O | Imine anion, dianion | (4,4-Dimethylcyclohexyl)methanamine |

| Partial Reduction | 1. DIBAL-H, 2. H₂O | Imine | 4,4-Dimethylcyclohexanecarbaldehyde |

This table outlines common derivative formation pathways for nitriles, specifying the products derived from this compound.

Stereoelectronic Effects and Conformational Control on Reaction Pathways

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are critical in understanding the behavior of cyclohexane derivatives. e-bookshelf.deresearchgate.net The 4,4-dimethylcyclohexane framework exists predominantly in a chair conformation. The gem-dimethyl group at C-4 prevents ring flipping, leading to a conformationally rigid system. This rigidity means the nitrile group at C-1 will have a fixed (or strongly preferred) axial or equatorial orientation, which has profound mechanistic implications.

For a nucleophilic attack on the nitrile, the trajectory is ideally anti-periplanar to one of the adjacent C-C bonds of the ring to allow for efficient overlap between the nucleophile's HOMO and the C≡N π* orbital (the LUMO). The rigid conformation of the 4,4-dimethylcyclohexane ring means that approach to the nitrile's electrophilic carbon may be sterically hindered by axial hydrogens or carbons, depending on the nitrile's orientation. This can lead to significant differences in reaction rates for diastereomeric substrates or can direct the stereochemical outcome of reactions on prochiral derivatives.

Exploration of Radical Reaction Mechanisms and Intermediates

While ionic reactions at the nitrile group are most common, the saturated cyclohexane ring can undergo radical reactions. libretexts.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. utexas.edu

A common radical reaction is free-radical halogenation, where a C-H bond on the ring is replaced by a halogen. In the case of this compound, hydrogen abstraction by a radical (e.g., a bromine atom) would be the key propagation step. The stability of the resulting carbon-centered radical intermediate determines the regioselectivity of the reaction. Tertiary C-H bonds are typically weaker and form more stable radicals than secondary ones. However, in this molecule, there are no tertiary C-H bonds on the ring. Hydrogen abstraction would occur at one of the secondary positions (C-2, C-3, C-5, C-6). The electron-withdrawing nature of the nitrile group would likely disfavor the formation of a radical at the adjacent C-2 and C-6 positions.

Another potential radical pathway involves the use of tributyltin hydride (Bu₃SnH) for dehalogenation of a halogenated derivative, which proceeds via a carbon-centered radical intermediate. libretexts.org The study of such intermediates provides insight into the structure and stability of radicals on the cyclohexane framework.

Elucidation of Complex Reaction Mechanisms

Determining the precise pathway of a chemical reaction requires specialized experimental techniques designed to detect transient intermediates and probe the energetic landscape of the reaction.

To differentiate between ionic and radical pathways, or to identify the rate-determining step of a reaction, several experimental methods can be employed.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D). If the C-H bond is broken in the slowest step, the reaction with the deuterated compound will be significantly slower (a "primary" KIE). This technique could be used to study the mechanism of hydrogen abstraction from the cyclohexane ring or other steps involving C-H bond cleavage.

| Technique | Purpose | Application to this compound System | Expected Outcome for a Positive Result |

| Radical Scavenger Addition | To test for the presence of radical intermediates. | Add TEMPO to a reaction suspected of being a radical process (e.g., a non-standard reduction). | The reaction rate decreases significantly or the reaction stops completely. |

| Kinetic Isotope Effect (KIE) | To determine if a specific C-H bond is broken in the rate-determining step. | Synthesize a derivative deuterated at the C-2 position and measure the rate of a bromination reaction. | The rate of bromination for the deuterated compound is several times slower than for the non-deuterated compound. |

This table illustrates the hypothetical application of common mechanistic probing techniques to reactions involving the title compound.

Computational Mechanistic Analysis and Transition State Modeling

Computational mechanistic analysis for a molecule like this compound would typically involve the following:

Reactant and Product Optimization: The first step is to determine the lowest energy conformations of the reactants and products. For this compound, this would involve considering the chair conformations of the cyclohexane ring and the axial versus equatorial positions of the nitrile group. The gem-dimethyl groups at the C4 position lock the conformation of that end of the ring, which can influence the conformational preference of the nitrile group.

Transition State Searching: Once the reactants and products are optimized, various algorithms are used to locate the transition state structure on the potential energy surface. The transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.

Frequency Calculations: To confirm the nature of the stationary points, frequency calculations are performed. A stable reactant or product will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

The primary reactive center in this compound is the nitrile group. Computational studies on analogous systems often focus on reactions such as nucleophilic additions, reductions, and cycloadditions. For instance, in a hypothetical nucleophilic addition of a generic nucleophile (Nu⁻) to the nitrile carbon, DFT calculations could be used to model the transition state.

The stereochemistry of such reactions is of particular interest. The approach of the nucleophile to the nitrile carbon can occur from two different faces, potentially leading to different stereoisomers. The relative energies of the transition states for these approaches would determine the stereoselectivity of the reaction. The presence of the gem-dimethyl group can exert steric hindrance, influencing the trajectory of the incoming nucleophile and thus favoring one transition state over the other.

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of data generated from such a computational study, consider the hypothetical nucleophilic addition of a hydride ion (H⁻) to this compound, leading to the formation of an imine anion intermediate. The calculations would be performed at a specific level of theory, for example, B3LYP/6-31G*.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔHrxn | -25.8 | The change in enthalpy for the overall reaction, indicating an exothermic process. |

| ΔGrxn | -23.5 | The change in Gibbs free energy for the overall reaction, indicating a spontaneous process. |

| Ea | 15.2 | The activation energy, representing the energy barrier that must be overcome for the reaction to occur. |

| ΔG‡ | 14.8 | The Gibbs free energy of activation, which is related to the reaction rate. |

Transition State Geometry

The geometry of the transition state provides valuable information about the reaction mechanism. In the case of hydride addition, the transition state would show the partial formation of the new C-H bond and the partial breaking of the C≡N triple bond.

| Atoms | Distance (Å) | Description |

|---|---|---|

| Cnitrile-H | 1.55 | The partially formed bond between the nitrile carbon and the incoming hydride. |

| C≡N | 1.18 | The elongated carbon-nitrogen bond, indicating the weakening of the triple bond. |

These tables are illustrative and based on general principles of computational chemistry applied to similar systems. Actual values would require specific and rigorous DFT calculations for this compound. Such computational studies are invaluable for understanding the intricate details of reaction mechanisms, predicting the outcome of new reactions, and guiding the design of more efficient synthetic routes.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 4,4 Dimethylcyclohexane 1 Carbonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. For substituted cyclohexane (B81311) systems like 4,4-Dimethylcyclohexane-1-carbonitrile, NMR provides invaluable information regarding the carbon skeleton, proton environments, connectivity, and stereochemistry.

¹H and ¹³C NMR Applications in Cyclohexane Systems

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl groups and the cyclohexane ring protons. The two methyl groups at the C4 position are chemically equivalent and should appear as a singlet, typically in the upfield region (δ 0.9-1.2 ppm). The protons on the cyclohexane ring will present as a series of multiplets in the range of δ 1.0-2.5 ppm. The proton at C1, alpha to the electron-withdrawing nitrile group, is expected to be deshielded and resonate at the lower end of this range (δ 2.3-2.8 ppm). Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.

The ¹³C NMR spectrum provides a clear map of the carbon framework. For this compound, six distinct carbon signals are anticipated. The nitrile carbon is characteristically found in the δ 118-125 ppm region. The quaternary carbon at C4 will appear around δ 30-40 ppm. The two equivalent methyl carbons will produce a single signal in the upfield region (δ 25-35 ppm). The remaining cyclohexane ring carbons (C1, C2/C6, and C3/C5) will have distinct chemical shifts influenced by their proximity to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 2.4 - 2.6 | 25 - 30 |

| C2/C6-H (axial) | 1.5 - 1.7 | 30 - 35 |

| C2/C6-H (equatorial) | 1.8 - 2.0 | 30 - 35 |

| C3/C5-H (axial) | 1.2 - 1.4 | 35 - 40 |

| C3/C5-H (equatorial) | 1.6 - 1.8 | 35 - 40 |

| C4 | - | 30 - 35 |

| C4-CH₃ | 1.0 - 1.2 | 28 - 32 |

| CN | - | 120 - 124 |

Note: These are predicted values and may vary slightly in different deuterated solvents.

Advanced Multidimensional NMR Techniques for Stereochemical and Connectivity Analysis

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, advanced multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment reveals scalar coupling between protons, allowing for the tracing of proton-proton connectivity within the cyclohexane ring. Cross-peaks will connect geminal and vicinal protons, helping to differentiate the complex multiplets of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry, particularly the axial or equatorial orientation of the nitrile group. Through-space interactions between protons are observed as cross-peaks. For example, a strong NOE between the C1 proton and the axial protons at C3 and C5 would suggest an axial orientation of the C1 proton, and therefore an equatorial nitrile group. The chemical shift of the nitrile carbon in ¹³C NMR can also provide stereochemical information; it has been shown that equatorial nitrile carbons in cyclohexanecarbonitriles resonate at a lower field (further downfield) compared to their axial counterparts. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-to-strong intensity band in the region of 2240-2260 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is also effective for observing the nitrile stretch. The C-C bond vibrations within the cyclohexane ring and the symmetric C-H bending modes are often more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C≡N Stretch | 2240 - 2260 | 2240 - 2260 | Sharp, Medium-Strong (IR), Strong (Raman) |

| CH₂ Bend (Scissoring) | ~1450 | ~1450 | Medium (IR), Medium (Raman) |

| CH₃ Bend (Asymmetric) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |

| CH₃ Bend (Symmetric) | ~1375 | ~1375 | Medium (IR), Medium (Raman) |

| C-C Stretch | 1000 - 1200 | 800 - 1200 | Weak-Medium (IR), Strong (Raman) |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₅N), the molecular ion peak ([M]⁺˙) would be expected at an m/z of 137.

The fragmentation of cyclic compounds is often complex. A plausible fragmentation pathway for this compound under electron ionization (EI) would involve the initial loss of a methyl group (CH₃˙), leading to a stable tertiary carbocation at m/z 122. Subsequent fragmentation could involve the loss of the nitrile group (˙CN) or ring opening followed by further fragmentation. The loss of an ethyl group (C₂H₅˙) from the molecular ion, a common fragmentation for substituted cyclohexanes, would result in a fragment at m/z 108. Another characteristic fragmentation could be the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder type reaction after ring opening, leading to a fragment at m/z 109.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Proposed Loss from Molecular Ion |

| 137 | [C₉H₁₅N]⁺˙ (Molecular Ion) | - |

| 122 | [C₈H₁₂N]⁺ | ˙CH₃ |

| 110 | [C₈H₁₂]⁺˙ | ˙HCN |

| 108 | [C₇H₁₀N]⁺ | ˙C₂H₅ |

| 95 | [C₇H₁₁]⁺ | ˙C₂H₄N |

| 82 | [C₆H₁₀]⁺˙ | C₃H₅N |

| 67 | [C₅H₇]⁺ | C₄H₈N |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the C-C, C-H, and C≡N single and triple bonds. Saturated alkanes and nitriles typically exhibit σ → σ* and n → σ* transitions, which require high energy and occur in the vacuum UV region (below 200 nm). The nitrile group has a weak n → π* transition, which is often too weak to be observed or is obscured by solvent cutoffs. Therefore, a UV-Vis spectrum of this compound recorded in a standard solvent like ethanol (B145695) or hexane (B92381) is not expected to show any significant absorbance above 200 nm. The absence of absorption in the 200-800 nm range is a characteristic feature of such saturated, non-conjugated systems.

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structural Determination

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct method for the detection and characterization of chemical species that possess one or more unpaired electrons. researchgate.net Such species, known as paramagnetic species, include free radicals, radical cations, radical anions, and transition metal complexes. For analogs of this compound, EPR spectroscopy provides invaluable insights into the electronic structure, conformation, and dynamics of their corresponding paramagnetic forms, which can be generated through methods like gamma irradiation, chemical oxidation or reduction, or photolysis. osti.gov

The fundamental principle of EPR involves inducing transitions between the spin energy levels of an unpaired electron by applying a microwave field in the presence of a static magnetic field. The resulting EPR spectrum is characterized by specific parameters, primarily the g-factor and hyperfine coupling constants, which serve as fingerprints for the radical species. libretexts.org

Research Findings from Analogous Systems

While direct EPR studies on paramagnetic species of this compound are not extensively documented in the literature, a wealth of information from analogous cyclohexane derivatives and nitrogen-containing radicals allows for a detailed prediction of the expected spectral features.

Generation of Paramagnetic Species: Paramagnetic radical cations of cyclic alkanes are often generated in solid matrices (e.g., chlorofluorocarbons) at cryogenic temperatures by gamma irradiation. osti.gov This method effectively removes an electron from the parent molecule, creating a radical cation whose structure can be studied by EPR. Upon warming, these species may undergo further reactions like deprotonation to form neutral radicals. osti.gov

The g-factor: The g-factor, or spectroscopic splitting factor, is a dimensionless constant that characterizes the magnetic moment of the unpaired electron in its specific chemical environment. For most organic radicals, the g-value is very close to that of a free electron (g ≈ 2.0023). libretexts.orgnih.gov Deviations from this value provide information about the location of the unpaired electron and the extent of spin-orbit coupling. For a hypothetical this compound radical cation, where the spin density is primarily located on the carbon framework and the nitrile group, the g-factor is expected to be in the range of 2.0025 to 2.0035, consistent with typical carbon-centered radicals. nih.gov

Hyperfine Coupling: The most detailed structural information from an EPR spectrum comes from hyperfine coupling, which is the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting, known as the hyperfine coupling constant (a), is directly proportional to the spin density at that nucleus. acs.org

¹⁴N Hyperfine Coupling: The nitrile group (-C≡N) is a key structural feature. The ¹⁴N nucleus has a nuclear spin (I = 1), which will split the EPR signal into a triplet (2nI + 1 = 2(1)(1) + 1 = 3 lines). The magnitude of the nitrogen hyperfine coupling constant (aN) is sensitive to the geometry and the amount of unpaired electron spin density localized on the nitrogen atom. researchgate.netnih.gov Density Functional Theory (DFT) calculations on a wide range of nitrogen-containing radicals have shown that aN values can be reliably predicted and are highly characteristic of the radical's structure. researchgate.netnih.govnih.gov For a radical cation of a nitrile-substituted cyclohexane, the aN value would provide critical information about the involvement of the nitrile group's π-system in the delocalization of the unpaired electron.

¹H Hyperfine Coupling: The unpaired electron will also couple with the various protons on the cyclohexane ring. Studies on radical cations of substituted cyclohexanes, such as 1,2,4-trimethylcyclohexane, have shown that proton hyperfine couplings are highly dependent on their stereochemical position. rsc.org For a this compound radical, one would expect to observe distinct coupling constants for:

The single proton at the C-1 position (adjacent to the nitrile group).

The axial and equatorial protons at the C-2 and C-6 positions.

The axial and equatorial protons at the C-3 and C-5 positions. The magnitude of these couplings depends on the dihedral angle between the C-H bond and the p-orbital containing the unpaired electron, providing precise information on the conformation of the cyclohexane ring (e.g., chair, boat, or twisted conformation). rsc.org The methyl protons at C-4 would likely exhibit a much smaller coupling, as they are further removed from the primary sites of spin density.

Hypothetical EPR Data for this compound Radical Cation

Based on data from analogous systems, a hypothetical set of EPR parameters for the this compound radical cation in a rigid matrix can be compiled. These values represent the type of data that would be extracted from an EPR spectrum to define the radical's structure.

| Nucleus | Position | Number of Equivalent Nuclei | Hyperfine Coupling Constant (a) [Gauss] |

|---|---|---|---|

| 14N | Nitrile Group | 1 | 3.0 - 5.0 |

| 1H | C-1 (methine) | 1 | 15.0 - 25.0 |

| 1H | C-2, C-6 (axial) | 2 | 30.0 - 45.0 |

| 1H | C-2, C-6 (equatorial) | 2 | 10.0 - 20.0 |

| 1H | C-3, C-5 (axial) | 2 | < 2.0 |

| 1H | C-3, C-5 (equatorial) | 2 | < 2.0 |

| 1H | C-4 (methyls) | 6 | < 1.0 |

Isotropic g-factor: ~2.0028

This table is illustrative and presents expected ranges based on analogous radical cations of substituted cyclohexanes and nitrogen-containing organic radicals. Actual values would be determined experimentally. nih.govrsc.org

Computational and Theoretical Chemistry Applied to 4,4 Dimethylcyclohexane 1 Carbonitrile Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems at the electronic level.

Density Functional Theory (DFT) Studies on Ground and Excited States

The ground state electronic structure of 4,4-Dimethylcyclohexane-1-carbonitrile is characterized by a cyclohexane (B81311) ring in a stable chair conformation. The gem-dimethyl groups at the C4 position and the carbonitrile group at the C1 position influence the electron distribution across the ring. The nitrile group, with its electron-withdrawing nature, polarizes the C1-C≡N bond and affects the electrophilicity of the α-carbon.

DFT calculations can predict various electronic properties that are crucial for understanding the molecule's reactivity. These properties include ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For nitriles, the LUMO is often associated with the π* orbital of the C≡N triple bond.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. ohio-state.edu By applying TD-DFT, it is possible to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. researchgate.netresearchgate.netnih.gov For this compound, these calculations would likely reveal transitions involving the nitrile group's π and π* orbitals, as well as σ orbitals of the cyclohexane frame.

Table 1: Representative Calculated Electronic Properties of Substituted Cyclohexanes using DFT

| Property | Representative Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 0.5 to 2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.5 to 9.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.0 to 4.5 D | Reflects the overall polarity of the molecule. |

Note: These values are representative for substituted cyclohexanes and are used here to provide an estimated context for this compound in the absence of specific published data.

Prediction and Correlation of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be correlated with experimental measurements for structural confirmation and analysis.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. numberanalytics.com These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, a prominent feature in its calculated infrared (IR) spectrum would be the characteristic stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2240–2260 cm⁻¹. The calculations can also predict the frequencies for C-H stretching of the methyl and cyclohexane hydrogens, as well as the various skeletal vibrations of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the chemical shifts of the ¹H and ¹³C atoms in this compound can be estimated. For instance, the protons of the gem-dimethyl groups would be expected to have a chemical shift in the range of δ 0.8–1.2 ppm, while the cyclohexane ring protons would appear between δ 1.4–2.2 ppm. The nitrile carbon typically resonates in the ¹³C NMR spectrum around δ 115–120 ppm.

Table 2: Predicted Spectroscopic Data for this compound based on DFT Calculations and Analogous Compounds

| Spectroscopic Technique | Feature | Predicted Value/Range |

| Infrared (IR) Spectroscopy | Nitrile (C≡N) Stretch | 2240–2260 cm⁻¹ |

| ¹H NMR Spectroscopy | gem-Dimethyl Protons | δ 0.8–1.2 ppm |

| ¹H NMR Spectroscopy | Cyclohexane Ring Protons | δ 1.4–2.2 ppm |

| ¹³C NMR Spectroscopy | Nitrile Carbon | δ 115–120 ppm |

| ¹³C NMR Spectroscopy | Quaternary Carbons (C1, C4) | δ 35–45 ppm |

Conformational Analysis and Molecular Dynamics Simulations of Cyclohexane Ring Systems

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. For substituted cyclohexanes like this compound, conformational analysis is crucial for understanding its structure and properties.

The chair conformation of this compound can undergo a "ring flip" to an alternative chair conformation. In this process, axial substituents become equatorial, and equatorial substituents become axial. lumenlearning.com For this specific molecule, the gem-dimethyl groups at the C4 position mean that in any chair conformation, one methyl group is axial and the other is equatorial. libretexts.org The key conformational question revolves around the preference of the nitrile group at the C1 position.

Generally, bulky substituents on a cyclohexane ring prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. libretexts.orgpressbooks.pubmasterorganicchemistry.com The nitrile group is relatively small, but it still experiences some steric strain in the axial position. Therefore, the conformer with the nitrile group in the equatorial position is expected to be more stable. Computational methods can quantify this energy difference.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape of this compound, including the process of ring flipping and the relative populations of different conformers at a given temperature. These simulations can reveal the flexibility of the cyclohexane ring and the influence of the substituents on its dynamics.

Theoretical Approaches to Understanding Stereochemical Preferences and Isomerization

While this compound itself does not have stereoisomers in the form of enantiomers or diastereomers due to the gem-dimethyl substitution pattern, theoretical approaches can be used to understand the stereochemical preferences of the substituents on the ring. mvpsvktcollege.ac.in

The preference for the nitrile group to occupy the equatorial position is a key stereochemical feature. The energy difference between the axial and equatorial conformers, known as the A-value, can be calculated using quantum chemical methods. For a nitrile group, this value is relatively small compared to bulkier groups, but it still leads to a higher population of the equatorial conformer at equilibrium.

Isomerization in this context primarily refers to the conformational isomerization through ring flipping. Theoretical calculations can determine the energy barrier for this process. The transition state for the chair-to-chair interconversion is a high-energy, non-planar "twist-boat" or "half-chair" conformation. The activation energy for this process can be calculated, providing insight into the rate of interconversion at different temperatures.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface that connects reactants to products. This includes identifying intermediates and, crucially, the high-energy transition states that govern the reaction rate. wikipedia.orgox.ac.ukfiveable.melibretexts.orglibretexts.org

For this compound, several types of reactions can be modeled. For example, the hydrolysis of the nitrile group to a carboxylic acid or an amide is a common transformation. Computational modeling can be used to investigate the mechanism of this reaction under acidic or basic conditions. nih.govrsc.org This would involve calculating the structures and energies of the reactants, any intermediates (such as a protonated nitrile or a tetrahedral intermediate), the transition states for each step, and the final products.

Transition State Theory (TST) can be combined with the calculated energies from quantum chemical methods to estimate the rate constants of these reactions. wikipedia.orgox.ac.ukfiveable.melibretexts.orglibretexts.org The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter in determining the reaction rate.

Stereochemical Aspects and Conformational Analysis of 4,4 Dimethylcyclohexane 1 Carbonitrile Derivatives

Conformational Preferences and Dynamics of the 4,4-Dimethylcyclohexane Ring

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds). This chair form is not static but exists in a dynamic equilibrium with another, isoenergetic chair conformation through a process known as ring inversion or ring flipping. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.

In 4,4-dimethylcyclohexane-1-carbonitrile, the cyclohexane ring is expected to exist almost exclusively in the chair conformation. The nitrile group at the C1 position can occupy either an axial or an equatorial position. The conformational preference of a substituent is typically quantified by its "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position. The cyano (-CN) group is linear and slender, resulting in minimal steric interactions with the axial hydrogens at the C3 and C5 positions. Consequently, it has a very small A-value, indicating only a slight energy difference between its axial and equatorial orientations. pressbooks.pub

The dynamic equilibrium for the C1 nitrile group is shown below:

Figure 1: Chair-chair interconversion of this compound. The nitrile group switches between axial and equatorial positions, while the 4,4-dimethyl groups remain in an axial/equatorial arrangement.

Because the energy difference is small, both conformers (axial-CN and equatorial-CN) are significantly populated at room temperature. The equilibrium constant (Keq) can be estimated from the A-value using the equation ΔG° = -RT ln(Keq).

Table 1: Conformational Free Energy (A-values) for Relevant Substituents

| Substituent | A-value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -CN (Cyano) | ~0.2 | Weak |

| -CH₃ (Methyl) | ~1.7 | Strong |

| -OH (Hydroxyl) | ~0.9 | Moderate |

| -Br (Bromo) | ~0.5 | Weak-Moderate |

This table presents typical A-values, which quantify the steric preference of a substituent for the equatorial position on a cyclohexane ring.

Influence of Geminal Dimethyl Substitution on Ring Conformation and Rigidity

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C4 position has a profound impact on the cyclohexane ring's conformation. In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. modgraph.co.uk In the case of the 4,4-dimethyl group, one methyl group is permanently axial, and the other is permanently equatorial.

This arrangement introduces a degree of rigidity into the ring system. The gem-dimethyl substitution is known to influence the energy barrier of the ring flip. This phenomenon is related to the Thorpe-Ingold effect , or gem-dimethyl effect, where geminal substitution can decrease the internal bond angle (angle compression) and alter the conformational energetics of the ring. While often discussed in the context of reaction rates for ring closure, the underlying principle of altered steric strain and bond angles affects the stability and dynamics of the ring itself. The presence of the gem-dimethyl group can "anchor" the conformation, making the ring less flexible compared to an unsubstituted or monosubstituted cyclohexane.

Analysis of Stereoisomerism and Chiral Properties in Substituted Cyclohexane Carbonitriles

Stereoisomerism refers to compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. The parent molecule, this compound, is achiral . It possesses a plane of symmetry that passes through C1 and C4, bisecting the molecule. Therefore, it cannot exist as enantiomers.

However, chirality can be introduced by adding further substituents, leading to more complex derivatives. For example, if a substituent were added at the C2 position, both C1 and C2 could become stereocenters. This would give rise to diastereomers (cis and trans isomers), each of which could potentially be chiral.

Consider a hypothetical derivative, 2-methyl-4,4-dimethylcyclohexane-1-carbonitrile . Here, C1 and C2 are potential stereocenters.

Cis Isomer: The C1-nitrile and C2-methyl groups are on the same face of the ring. This results in one group being axial and the other equatorial in any given chair conformation. Ring flipping interconverts their axial/equatorial positions.

Trans Isomer: The C1-nitrile and C2-methyl groups are on opposite faces. This allows for a conformation where both groups are equatorial (diequatorial) or both are axial (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Each of these diastereomers (cis and trans) would be chiral and could exist as a pair of enantiomers (e.g., (1R,2R) and (1S,2S) for the trans isomer). The maximum number of possible stereoisomers can be predicted by the 2^n rule, where 'n' is the number of stereocenters. youtube.com For a disubstituted derivative with two stereocenters, up to four stereoisomers are possible.

Table 2: Stereochemical Analysis of a Hypothetical Derivative (2-methyl-4,4-dimethylcyclohexane-1-carbonitrile)

| Isomer | Relationship of Substituents (CN, CH₃) | Stereocenters | Chirality | Expected Most Stable Conformation |

|---|---|---|---|---|

| cis | Same face (ax,eq or eq,ax) | C1, C2 | Chiral | Equilibrium of two conformers |

| trans | Opposite faces (eq,eq or ax,ax) | C1, C2 | Chiral | Diequatorial conformer strongly favored |

This table illustrates how the introduction of an additional substituent creates stereoisomers with distinct conformational and chiral properties.

Interplay of Spectroscopic and Computational Methods in Conformational Studies

The conformational and stereochemical properties of molecules like this compound are elucidated through a powerful combination of spectroscopic techniques and computational chemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for conformational analysis. The chemical shifts, coupling constants (³J), and through-space interactions (NOE - Nuclear Overhauser Effect) provide detailed structural information. For instance, the width of a proton signal or the magnitude of its coupling constants can often distinguish between an axial and an equatorial position. In a rigid system, distinct signals for axial and equatorial protons are observed. In dynamically flipping systems at room temperature, averaged signals are seen. Low-temperature NMR can "freeze out" the individual conformers, allowing for their direct observation and quantification. modgraph.co.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The nitrile group (-C≡N) in this compound exhibits a characteristic sharp absorption band in the range of 2240–2260 cm⁻¹. While less powerful for detailed conformational analysis than NMR, subtle shifts in vibrational frequencies, particularly in the fingerprint region, can sometimes be correlated with different conformational states.

Computational Methods:

Density Functional Theory (DFT) and other Quantum Methods: Computational chemistry provides a theoretical lens to examine molecular structures and energies. nih.govchemrxiv.orgrsc.org DFT calculations can be used to:

Optimize the geometry of different possible conformers (e.g., chair, boat, twist-boat) and determine their relative energies with high accuracy.

Calculate the energy barrier for ring inversion.

Predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the structural assignment.

Visualize molecular orbitals and electrostatic potential maps to understand the electronic effects of the substituents.

By comparing the experimentally measured spectra with the computationally predicted spectra for various possible conformations, researchers can confidently determine the dominant conformation and the energetic landscape of the molecule. nih.gov

Table 3: Common Methods for Conformational Analysis

| Method | Type | Information Obtained |

|---|---|---|

| ¹H & ¹³C NMR | Spectroscopic | 3D structure, coupling constants, distinction between axial/equatorial positions, dynamic equilibrium rates. |

| Infrared (IR) | Spectroscopic | Presence of functional groups (e.g., -C≡N stretch), subtle conformational shifts. |

| DFT Calculations | Computational | Relative energies of conformers, transition state energies, optimized geometries (bond lengths/angles), predicted NMR/IR spectra. |

This table summarizes the synergistic roles of key experimental and theoretical techniques in modern stereochemical analysis.

Applications and Future Directions in Advanced Organic Synthesis Involving 4,4 Dimethylcyclohexane 1 Carbonitrile

Role as a Key Precursor in the Synthesis of Diverse Complex Organic Molecules

As a bifunctional molecule, 4,4-dimethylcyclohexane-1-carbonitrile offers both a reactive nitrile handle and a modifiable carbocyclic frame. The nitrile group, with its electrophilic carbon atom and nucleophilic nitrogen atom, is a gateway to a wide array of other functional groups, including amines, carboxylic acids, and amides. numberanalytics.com This transformative potential makes the compound a valuable starting point for molecules with increased complexity.

The chemistry of nitriles is rich and diverse, allowing for the synthesis of important carbo- and heterocyclic structures. researchgate.net The nitrile functional group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides and [4+2] cycloadditions with dienes, to construct nitrogen-containing heterocyclic rings. researchgate.net While specific examples involving this compound in these reactions are not extensively documented in readily available literature, its fundamental reactivity is analogous to other organonitriles used in such transformations.

Multi-component reactions (MCRs) are powerful, one-pot processes that combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. nih.gov MCRs are highly valued for their efficiency and atom economy. nih.gov Nitriles and their derivatives (such as isocyanides) are key components in many named MCRs, including the Ugi and Passerini reactions, which are used to generate peptide-like structures and complex heterocycles. numberanalytics.com The this compound scaffold could be incorporated into MCRs to produce novel structures with potential applications in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Systems from Nitrile Cycloadditions

| Reaction Type | Reactant Partner | Resulting Heterocycle | Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Azide (R-N₃) | Tetrazole | Important scaffold in pharmaceuticals. |

| [2+2+2] Cycloaddition | Alkynes | Pyridine | Core structure in many natural products and drugs. |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Dihydropyridine derivative | Versatile intermediates for further synthesis. |

The transformation of the nitrile group allows this compound to serve as a precursor to more advanced building blocks. Its role as an intermediate is crucial in the production of specialty chemicals and materials.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (4,4-dimethylcyclohexyl)methanamine (B1454676). This transformation is significant because primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile yields 4,4-dimethylcyclohexane-1-carboxylic acid. Carboxylic acids are versatile intermediates, used in the synthesis of esters, amides, and other acid derivatives that can be incorporated into polymers, sensory agents, or pharmacologically active molecules. google.com

Ritter Reaction: In the presence of a strong acid, nitriles can react with carbocations (generated from alcohols or alkenes) in a Ritter reaction to form N-substituted amides. This reaction could be used to attach the 4,4-dimethylcyclohexane moiety to other complex molecular fragments.

The derivatives of this compound have been investigated for potential biological activities, with some studies suggesting that related cyclohexane (B81311) derivatives may possess antifungal and antimicrobial properties.

Potential for Further Derivatization and Selective Functionalization

The true synthetic utility of this compound lies in its potential for extensive derivatization. The nitrile group itself offers a primary site for functionalization.

Key Transformations of the Nitrile Group:

Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. numberanalytics.com

Reduction: Formation of primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation. numberanalytics.com

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Beyond the nitrile group, the cyclohexane ring itself presents opportunities for selective functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, have gained prominence as a sustainable approach for constructing C-C and C-heteroatom bonds. researchgate.net The nitrile group can act as a directing group in such reactions, guiding the catalyst to functionalize a specific C-H bond on the ring, thereby allowing for the introduction of diverse functionalities with high regioselectivity. researchgate.net

Considerations for Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. sigmaaldrich.com In the context of this compound, these principles apply to both its synthesis and its subsequent use.

Traditional industrial methods for nitrile synthesis often involve hazardous reagents like hydrogen cyanide. mdpi.comorganic-chemistry.org Modern, greener alternatives are actively being developed:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, allows for the synthesis of nitriles from aldoximes under mild, aqueous conditions, completely avoiding the use of cyanide. mdpi.com This approach is a promising sustainable alternative for industrial processes. mdpi.com

Oxidative Methods: Greener protocols for converting alcohols and amines directly into nitriles using environmentally benign oxidants and catalysts are being explored. organic-chemistry.org

One-Pot Syntheses: Research into the synthesis of cyclohexanecarbonitrile (B123593) from cyclohexanone (B45756) has led to the development of multi-step, one-pot processes that improve efficiency and reduce waste by minimizing purification steps. researchgate.net These methods often utilize more environmentally friendly oxidants like hydrogen peroxide or air. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Replacing volatile organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (derived from renewable resources) or cyclopentyl methyl ether can significantly reduce the environmental footprint of synthetic processes. sigmaaldrich.comresearchgate.net

Emerging Methodologies and Frontiers in the Research of Cyclohexane Nitrile Chemistry

The field of organonitrile chemistry is undergoing a renaissance, driven by the development of novel synthetic methods. researchgate.net These emerging methodologies expand the synthetic toolkit available for functionalizing molecules like this compound.

Photocatalysis and Electrochemistry: These techniques offer new ways to generate reactive intermediates under mild conditions. Photoredox catalysis, for example, can be used for the cyanation of alkyl halides and the synthesis of enantiomerically enriched alkyl nitriles from carboxylic acids. organic-chemistry.org

Radical Cascade Reactions: The nitrile group can act as a radical acceptor in cascade strategies, enabling the rapid construction of complex carbocyclic and heterocyclic frameworks. researchgate.net

Nitrile-Directed C-H Functionalization: As mentioned, the ability of the nitrile group to direct catalysts to specific C-H bonds is a major area of research. researchgate.net This allows for late-stage functionalization, a highly desirable strategy in drug discovery and development for creating analogues of a lead compound.

Future research will likely focus on integrating these emerging methodologies to develop novel, efficient, and sustainable pathways for synthesizing complex molecules from readily available precursors like this compound. The unique structural motif provided by the gem-dimethylcyclohexane core, combined with the versatility of the nitrile group, ensures its continued relevance as a valuable building block in advanced organic synthesis.

Q & A

Basic: What are the recommended methods for synthesizing 4,4-Dimethylcyclohexane-1-carbonitrile, and how can purity be optimized?

Methodological Answer:

- Synthesis Routes :

- Reductive Amination : Similar nitrile-containing cyclohexane derivatives (e.g., 4-Aminocyclohexane-1-carbonitrile) are synthesized via reductive amination of ketone precursors using sodium cyanoborohydride or hydrogenation catalysts .

- Gabriel Synthesis : For analogs like 1-Aminocyclohexanecarbonitrile, substitution reactions with potassium phthalimide followed by hydrolysis and nitrile introduction are effective .

- Purity Optimization :

- Use column chromatography with silica gel (hexane/ethyl acetate gradients) for intermediate purification.

- Recrystallization in ethanol or acetonitrile improves final product purity.

- Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methyl group protons (δ ~0.8–1.2 ppm) and cyclohexane ring protons (δ ~1.4–2.2 ppm).

- ¹³C NMR : Nitrile carbon appears at δ ~115–120 ppm; quaternary carbons (C-1 and C-4) resonate at δ ~35–45 ppm .

- Infrared (IR) Spectroscopy : Nitrile stretching vibrations at ~2240–2260 cm⁻¹ confirm functional group presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns for structural validation.

Advanced: How does the nitrile group influence reactivity in nucleophilic addition reactions?

Methodological Answer:

- Mechanistic Insights :

- Experimental Design :

- Kinetic Studies : Vary nucleophile strength (e.g., LiAlH₄ vs. organozinc reagents) to quantify rate constants.

- Solvent Effects : Compare reactivity in polar aprotic (DMF) vs. nonpolar solvents (toluene) to assess stabilization of transition states.

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Reproducibility Checks :

- Data Triangulation :

- Meta-Analysis :

Basic: What are the solubility and stability profiles of this compound under different conditions?

Methodological Answer:

- Solubility :

- Polar Solvents : Moderately soluble in DMSO or DMF; poorly soluble in water.

- Nonpolar Solvents : Dissolves in dichloromethane or chloroform.

- Stability :

Advanced: How can computational models predict interactions between this compound and enzymatic targets?

Methodological Answer:

- Molecular Docking :

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Validation :

- Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation :

- Use fume hoods during synthesis or purification to avoid inhalation of vapors.

- Emergency Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.